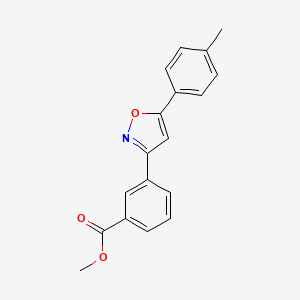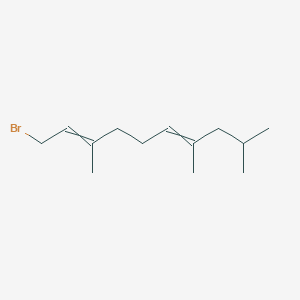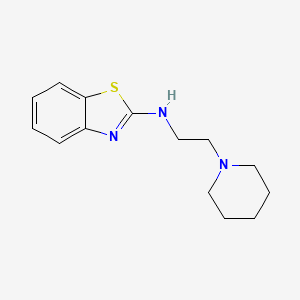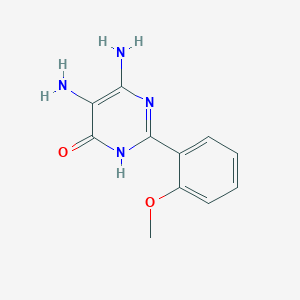
4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired pyrimidine derivative after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by cyclization and functional group modifications to obtain the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process.
化学反应分析
Types of Reactions
4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar structural features.
2,4-Diamino-6-ethoxypyrimidine: A compound with an ethoxy group instead of a methoxy group.
Uniqueness
4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one is unique due to the presence of both amino groups and a methoxyphenyl substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
4,5-diamino-2-(2-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O2/c1-17-7-5-3-2-4-6(7)10-14-9(13)8(12)11(16)15-10/h2-5H,12H2,1H3,(H3,13,14,15,16) |
InChI 键 |
NULGGFASZUWAAE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
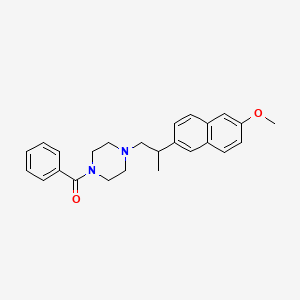
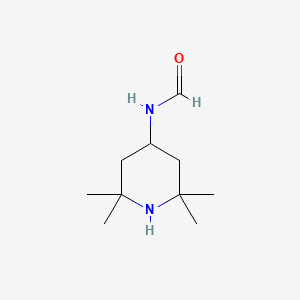




![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine](/img/structure/B8534858.png)

